4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-(imidazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS/c28-21(17-7-5-16(6-8-17)13-26-10-9-23-15-26)24-19-4-2-1-3-18(19)20-14-27-11-12-29-22(27)25-20/h1-12,14-15H,13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDHPEMJRSVZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 1H-imidazole with a benzyl halide to form the imidazolylmethyl intermediate. This intermediate is then reacted with 2-(imidazo[2,1-b]thiazol-6-yl)aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: NaBH4, LiAlH4; reactions are often performed in ethanol or tetrahydrofuran (THF).
Substitution: Halogenated benzamides, nucleophiles like amines or thiols; reactions are conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including the compound of interest, have demonstrated significant antimicrobial properties. Studies indicate that imidazole and thiazole moieties enhance the binding affinity to biological targets, making them effective against various pathogens.
- Mechanism : The compound's structure allows it to interact with bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death.
- Case Study : A synthesized derivative exhibited activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) suggesting potent efficacy .
Anticancer Potential
The anticancer properties of imidazole derivatives are well-documented. The compound has shown promise in inhibiting cancer cell proliferation through multiple mechanisms.
- Mechanism : It may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting DNA synthesis.
- Case Study : In vitro studies revealed that the compound significantly reduced the viability of colorectal carcinoma cells (HCT116), with IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes.
- Mechanism : The compound may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of inflammatory mediators.
- Case Study : Research has indicated that modifications in the imidazole structure can enhance anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs .
Comparative Analysis of Biological Activities
The following table summarizes various studies on the biological activities of related imidazole derivatives:
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or protein function. The compound may also interact with DNA or RNA, leading to changes in gene expression or inhibition of replication. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs, focusing on molecular features, synthetic routes, and biological activities.
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ()
- Structure : Lacks the imidazo[2,1-b]thiazole moiety but retains the imidazole-linked benzamide core.
- Activity : Exhibits potent anticancer activity against cervical cancer cells and antimicrobial effects, attributed to halogen (Cl, F) substitutions enhancing electrophilic interactions with biological targets .
- Key Difference : The absence of the imidazothiazole group may limit kinase-targeting efficacy compared to the target compound.
Piperazinylmethyl-Substituted Imidazothiazole Derivatives ()
- Structure: Example: N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide.
- Activity : Piperazine enhances solubility and receptor binding via hydrogen bonding. Molecular weight (~419.51 g/mol) and polarity (logP ~2.8) suggest improved pharmacokinetics over the target compound .
- Key Difference : The piperazinylmethyl group may confer better blood-brain barrier penetration, whereas the target compound’s methylene-linked imidazole may prioritize tissue-specific targeting.
MMV3 ()
- Structure : 6-(5-Bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-imidazo[2,1-b][1,3,4]thiadiazol-2-amine.
- Activity : Bromopyridine and thiadiazole moieties likely contribute to protease or kinase inhibition, though exact targets are unspecified.
- Key Difference: The thiadiazole ring (vs.
Ponatinib Imidazole Derivatives ()
- Structure: Includes water-soluble amines (e.g., dimethylamino, pyrrolidinyl) on the imidazole ring.
- Activity : Despite solubility improvements, these modifications failed to enhance potency in kinase inhibition, highlighting the sensitivity of imidazole-based pharmacophores to structural changes .
- Key Difference : The target compound’s methylene linker may avoid steric hindrance observed in amine-substituted analogs.
(S)-4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide ()
- Structure : Features a hexyloxy spacer between benzamide and imidazole, with a peptide-like side chain.
- Synthesis : Utilizes carbodiimide coupling, similar to methods for the target compound, but requires additional steps for spacer integration .
- Key Difference : The extended linker may reduce membrane permeability compared to the target compound’s compact structure.
Comparative Data Table
Biological Activity
4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazole ring, a thiazole derivative, and a benzamide moiety. This configuration is believed to contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been primarily assessed through in vitro studies focusing on its antiproliferative and antimicrobial effects.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of imidazole derivatives against various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cells with IC50 values ranging from 5.11 to 10.8 µM . The mechanism of action often involves the inhibition of cell proliferation and migration, making these compounds promising candidates for cancer therapy.
Table 1: Antiproliferative Activity of Related Imidazole Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9c | SUIT-2 | 5.11 | Inhibition of proliferation |
| 9l | Capan-1 | 10.8 | Inhibition of migration |
| 9e | Panc-1 | 7.5 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that imidazole-fused derivatives exhibit strong antifungal activity, particularly against Candida albicans. For example, one study reported that certain derivatives showed minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL against this pathogen .
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 21a | Candida albicans | 0.5 | Antifungal |
| 22b | Staphylococcus aureus | 2.0 | Antibacterial |
Case Studies
Several case studies have been conducted to elucidate the biological mechanisms underlying the activity of imidazole derivatives:
- Case Study on Pancreatic Cancer : A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested for their antiproliferative effects on PDAC cell lines. The study found that specific substitutions on the imidazole ring significantly enhanced cytotoxicity .
- Antifungal Efficacy Evaluation : In a comparative study involving multiple imidazole derivatives, researchers found that modifications to the thiazole ring resulted in increased selectivity towards fungal pathogens over bacterial strains, suggesting potential for therapeutic applications in treating fungal infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multi-step coupling reactions. A Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions is reported for similar imidazo[2,1-b]thiazole derivatives, achieving yields of 90–96% . Key steps include nucleophilic substitution or cross-coupling between imidazo[2,1-b]thiazole intermediates and benzamide precursors. Optimize yields by controlling reaction temperature (e.g., 80–100°C), using catalysts like triethylamine, and purifying via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology : Use 1H-NMR to confirm methylene bridge protons (δ 4.5–5.0 ppm for -CH2-imidazole) and aromatic protons from benzamide (δ 7.2–8.5 ppm). FT-IR should highlight carbonyl (C=O stretch at ~1650 cm⁻¹) and imidazole C-N stretches (~1500 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for molecular weight validation .
Q. What are the primary biological targets associated with this compound, and which in vitro assays are recommended for initial screening?
- Methodology : The imidazo[2,1-b]thiazole scaffold is linked to anticancer, antimicrobial, and anti-inflammatory activities . Screen against Candida albicans (MIC50 assays) and cancer cell lines (e.g., MTT assays on glioblastoma models). Prioritize kinase inhibition assays (e.g., Sirtuin modulators) and ER stress pathway analysis via Western blot (e.g., CHOP, GRP78 markers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for imidazo[2,1-b]thiazole derivatives?
- Methodology : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or structural variations (e.g., substituents on the benzamide ring). Validate findings using orthogonal assays (e.g., compare MIC50 with time-kill curves for antifungals) and perform QSAR modeling to isolate critical substituents. Cross-reference crystallographic data (e.g., X-ray structures of ligand-target complexes) to confirm binding modes .
Q. What computational strategies are effective for predicting ADME properties and target interactions of this compound?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to model interactions with fungal lanosterol 14α-demethylase or human Sirtuin isoforms. For ADME, apply SwissADME to predict logP (optimal range: 2–5), bioavailability scores, and blood-brain barrier permeability. Validate with in vitro CYP450 inhibition assays and plasma stability studies .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s therapeutic index?
- Methodology : Synthesize analogs with modifications to:
- Imidazole moiety : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity.
- Benzamide substituents : Test methoxy vs. trifluoromethyl groups for solubility and target affinity.
Evaluate changes via IC50 shifts in kinase assays and toxicity profiling (e.g., HEK293 cell viability). Correlate with logD and polar surface area to balance potency and bioavailability .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy, and how should dose regimens be optimized?
- Methodology : Use orthotopic glioblastoma models (e.g., U87-MG in nude mice) for antitumor studies. For PK, administer IV/oral doses (5–20 mg/kg) and measure plasma half-life via LC-MS/MS. Adjust dosing frequency based on clearance rates (e.g., QD vs. BID). Include ER stress markers (e.g., XBP1 splicing) in tissue analyses to confirm mechanism .
Q. How can researchers mitigate synthetic challenges, such as low yields in the final coupling step?
- Methodology : Low yields often stem from steric hindrance at the benzamide-thiazole junction. Optimize by:
- Pre-activating intermediates : Use HATU/DIPEA for amide bond formation.
- Solvent screening : Switch from DMF to DMA for better solubility.
Monitor reaction progress via TLC (silica gel, UV detection) and isolate byproducts for structural analysis .
Methodological Notes
- Contradiction Handling : When bioactivity data conflicts, replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) and perform meta-analyses of published IC50 values .
- Advanced Tools : UCSF Chimera is recommended for visualizing ligand-receptor interactions and multi-scale assemblies (e.g., viral capsids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
